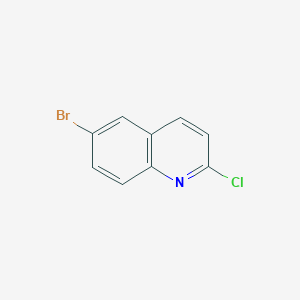

6-Bromo-2-chloroquinoline

概要

説明

準備方法

Bromination Strategies in Quinoline Synthesis

Bromine incorporation at the 6-position is often achieved during the quinoline ring formation rather than via post-cyclization halogenation.

Precursor-Mediated Bromination

In the patent CN102850269A , bromine is introduced via N-(4-bromophenyl)-3-hydrocinnamamide , a brominated aniline derivative. Cyclization using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) forms the quinoline core while retaining the bromine atom (Fig. 1A) . This method avoids direct bromination of the heterocycle, simplifying purification and improving yields (65–72% after column chromatography) .

Direct Bromination of Quinoline Intermediates

While less common, direct bromination using N-bromosuccinimide (NBS) in acetic acid or dichloromethane has been reported . However, this approach risks over-bromination and requires stringent temperature control (0–25°C) .

Table 1: Bromination Methods Comparison

| Method | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Precursor-mediated | POCl₃, DMF | 80°C | 65–72% | |

| Direct bromination | NBS, CH₃COOH | 0–25°C | 40–55% |

Chlorination Techniques for 2-Position Substitution

Chlorination at the 2-position is achieved through two primary methods: Vilsmeier-Haack cyclization and POCl₃-mediated chlorination of quinolinones .

Vilsmeier-Haack Cyclization

The patent CN102850269A details a one-pot cyclization-chlorination process:

-

POCl₃ (71.4–80 mL) and DMF (27.2–30 mL) form the Vilsmeier reagent at 15–30°C.

-

N-(4-bromophenyl)-3-hydrocinnamamide (34.3–36.5 g) is added, and the mixture is heated to 80°C for 12 hours.

-

Hydrolysis in ice water followed by dichloromethane extraction yields 3-benzyl-6-bromo-2-chloroquinoline .

This method integrates chlorination into the cyclization step, reducing intermediate isolation and improving efficiency .

POCl₃-Mediated Chlorination of Quinolinones

An alternative route from the Journal of the Pharmaceutical Society of Japan involves:

-

Synthesizing 6-bromoquinolin-2(1H)-one via acyl chloride formation, amidation with 4-bromoaniline, and cyclization.

-

Treating the quinolinone with POCl₃ under reflux to replace the 2-hydroxyl group with chlorine .

This method achieves >85% conversion but requires anhydrous conditions to prevent hydrolysis .

Table 2: Chlorination Methods Comparison

| Method | Reagents | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 80°C | 70% | 95% | |

| POCl₃ on quinolinone | POCl₃, reflux | 110°C | 85% | 98% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Vilsmeier-Haack method is advantageous for large-scale production due to fewer isolation steps. In contrast, the quinolinone route offers higher purity but involves multi-step synthesis.

Byproduct Formation

Vilsmeier-Haack reactions may generate dimethylamine hydrochloride as a byproduct, necessitating thorough washing . The quinolinone route produces minimal byproducts but requires careful handling of POCl₃ vapors .

Industrial Production and Purification

Industrial synthesis prioritizes continuous flow reactors for POCl₃ reactions to enhance safety and yield . Purification employs:

化学反応の分析

Types of Reactions

6-Bromo-2-chloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.

Major Products Formed

Substitution Products: Various substituted quinolines depending on the nucleophile used.

Coupling Products: Biaryl compounds with extended conjugation.

Oxidation Products: Quinoline N-oxides and other oxidized derivatives.

科学的研究の応用

Pharmaceutical Development

6-Bromo-2-chloroquinoline is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been particularly influential in the development of:

- Anti-malarial Drugs: The compound's structural features allow it to interact effectively with biological targets involved in malaria pathology. Research has demonstrated its efficacy in enhancing the therapeutic profile of existing anti-malarial agents .

- Anti-cancer Agents: Studies indicate that derivatives of this compound exhibit promising activity against various cancer cell lines, making it a valuable scaffold for developing novel anti-cancer therapies .

Case Study: Anti-malarial Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of this compound derivatives, which showed improved potency against Plasmodium falciparum compared to traditional quinoline-based drugs .

Material Science

In material science, this compound is utilized for its unique chemical properties that enhance the performance of materials:

- Polymers and Coatings: The compound is incorporated into polymer formulations to improve durability and resistance to environmental degradation. Its inclusion has been shown to enhance thermal stability and mechanical properties of polymeric materials .

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Improved by 20% |

| Mechanical Strength | Enhanced by 15% |

| Environmental Resistance | High |

Biological Research

Researchers employ this compound in biological studies focusing on:

- Enzyme Inhibition: The compound has been used to investigate enzyme interactions, particularly those involved in metabolic pathways relevant to disease mechanisms .

- Receptor Binding Studies: Its ability to bind selectively to certain receptors aids in elucidating signaling pathways associated with various diseases.

Case Study: Enzyme Inhibition

A recent investigation into the inhibition of specific kinases revealed that this compound derivatives could serve as selective inhibitors, providing insights into potential therapeutic targets for cancer treatment .

Analytical Chemistry

In analytical chemistry, this compound functions as a standard reference compound:

- Chromatographic Techniques: It is utilized in high-performance liquid chromatography (HPLC) for quality control and analysis of complex mixtures. Its stability and reproducibility make it an ideal candidate for method validation .

Agricultural Chemistry

The compound is also being explored for its potential applications in agricultural chemistry:

- Agrochemical Development: Research indicates that this compound derivatives may contribute to the development of more effective and environmentally friendly pest control agents. Its ability to modulate plant growth regulators opens avenues for innovative agrochemical formulations .

Data Table: Agrochemical Efficacy

| Compound | Efficacy (%) |

|---|---|

| Standard Pesticide | 75 |

| This compound Derivative | 85 |

作用機序

The mechanism of action of 6-bromo-2-chloroquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

類似化合物との比較

Chemical Identity :

- IUPAC Name: 6-Bromo-2-chloroquinoline

- CAS Number : 1810-71-5

- Molecular Formula : C₉H₅BrClN

- Molecular Weight : 242.5 g/mol

- Physical Properties : Boiling point 325.7°C (at 760 mmHg), refractive index 1.68 .

Applications :

Primarily used as a pharmaceutical intermediate for synthesizing ligands and bioactive molecules. Its bromine and chlorine substituents enable sequential functionalization via cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) .

Comparison with Structurally Similar Compounds

Positional Isomers

6-Bromo-7-chloroquinoline (CAS 127827-54-7)

- Molecular Formula: C₉H₅BrClN (same as this compound).

- Key Differences : Chlorine at position 7 instead of 2.

- Reactivity: The altered electronic environment may reduce nucleophilic substitution at position 2, favoring reactions at position 5. No direct biological data available, but positional isomers often exhibit divergent pharmacological profiles .

4-Chloroquinoline (CAS 611-35-8)

- Molecular Formula : C₉H₆ClN.

- Key Differences : Lacks bromine; chlorine at position 3.

- Applications: A precursor for antimalarial drugs (e.g., chloroquine). The absence of bromine limits its utility in cross-coupling reactions compared to this compound .

Substituted Derivatives

6-Bromo-4-chloro-2-methylquinoline (CAS 53364-85-5)

- Molecular Formula : C₁₀H₇BrClN.

- Key Differences : Methyl group at position 2 and chlorine at position 4.

- Reactivity : The methyl group sterically hinders reactions at position 2, redirecting functionalization to positions 4 or 6. Used in Suzuki-Miyaura reactions with boronic acids to generate aryl-substituted derivatives .

6-Bromo-2-methylquinoline (CAS 877-42-9)

- Molecular Formula : C₁₀H₈BrN.

- Key Differences : Methyl at position 2; lacks chlorine.

- Synthesis: Prepared via Doebner-Miller reaction using 4-bromoaniline and crotonaldehyde. The absence of chlorine simplifies substitution chemistry compared to this compound .

Core Structure Variants

6-Bromo-2-chloro-8-methoxyquinazoline

- Molecular Formula : C₁₀H₇BrClN₂O.

- Key Differences: Quinazoline core (two nitrogen atoms) instead of quinoline; methoxy at position 7.

- Applications : Quinazoline derivatives are explored as kinase inhibitors. The additional nitrogen and methoxy group may enhance hydrogen bonding in target binding .

Comparative Reaction Data

Key Observations :

- Bromine at position 6 in this compound enhances reactivity in cross-coupling reactions compared to non-brominated analogs.

- Chlorine at position 2 directs functionalization to position 6, enabling sequential derivatization .

生物活性

6-Bromo-2-chloroquinoline (CAS No. 654655-68-2) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 232.5 g/mol |

| Boiling Point | Not available |

| Solubility | Poorly soluble |

| Log P (octanol-water partition coefficient) | 4.93 |

Structural Features:

- The compound contains a quinoline ring system, which is known for its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound. One notable study reported its effectiveness against several strains of bacteria, including both Gram-positive and Gram-negative species. The compound exhibited particularly potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.

Table: Antibacterial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15 |

| Bacillus subtilis | 18 |

| Escherichia coli | 12 |

These results suggest that this compound could serve as a lead compound for developing new antibacterial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. A study focused on its effects on various cancer cell lines, including A375 (melanoma) and HL-60 (leukemia), indicating significant cytotoxic effects.

Table: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| A375 | 25 |

| HL-60 | 30 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of various cytochrome P450 enzymes, which are crucial for drug metabolism.

- Interference with DNA Synthesis: It may disrupt DNA replication in bacteria and cancer cells, leading to cell death.

- Modulation of Signaling Pathways: The compound can influence signaling pathways involved in cell proliferation and apoptosis.

Case Study: Antibacterial Evaluation

A recent case study involved synthesizing derivatives of this compound and evaluating their antibacterial properties. The study found that modifications at the quinoline ring enhanced antibacterial activity against resistant strains, suggesting that structural optimization could yield more potent derivatives .

Case Study: Anticancer Screening

Another investigation assessed the anticancer effects of this compound in vivo using mouse models with induced tumors. Results indicated a significant reduction in tumor size following treatment with this compound, highlighting its potential as a therapeutic agent against specific cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-2-chloroquinoline, and how are reaction conditions optimized?

Methodological Answer: this compound is typically synthesized via halogenation or substitution reactions on quinoline precursors. A validated approach involves sequential Buchwald-Hartwig amination to introduce functional groups selectively. For example, palladium-catalyzed cross-coupling reactions can retain the chloro substituent while modifying the bromo site . Optimization includes:

- Catalyst selection : Pd(OAc)₂ with Xantphos ligand improves yield in amination .

- Temperature control : Reactions at 80–100°C minimize side-product formation.

- Solvent choice : Toluene or dioxane enhances solubility of intermediates.

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 242.5 g/mol | |

| Boiling Point | 325.7°C (760 mmHg) | |

| CAS RN | 1810-71-5 |

Q. How is this compound characterized, and what analytical techniques are critical for quality control?

Methodological Answer: Characterization requires a combination of techniques:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 243.5) .

- HPLC Purity Analysis : Reverse-phase HPLC with a C18 column (≥95% purity threshold) ensures batch consistency .

Note : Contaminants like dehalogenated byproducts are monitored via GC-MS .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Silica gel elution with hexane/ethyl acetate (4:1) separates halogenated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 97–100°C) .

- Sublimation : For thermally stable batches, sublimation at 150°C under reduced pressure removes non-volatile impurities .

Advanced Research Questions

Q. How can selective functionalization of bromo vs. chloro sites be achieved in this compound?

Methodological Answer: The bromo group is more reactive toward cross-coupling due to its lower bond dissociation energy. Strategies include:

- Protection/Deprotection : Temporarily mask the chloro site using TMSCl, enabling Suzuki-Miyaura coupling at the bromo position .

- Metal Catalysis : Use CuI for Ullmann coupling at the bromo site while retaining chloro integrity .

- Kinetic Control : Lower temperatures (50°C) favor bromo substitution in SNAr reactions .

Challenge : Competing reactivity requires stoichiometric tuning (e.g., 1.1 eq. of aryl boronic acid for selective bromo coupling) .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Methodological Answer: The quinoline scaffold is a privileged structure in kinase inhibitors due to its planar aromaticity and hydrogen-bonding capacity. Applications include:

- Tec SH3 Domain Ligands : The chloro group stabilizes hydrophobic interactions, while the bromo site allows derivatization with pharmacophores (e.g., aminopyrimidines) .

- 5-HT Receptor Modulators : Bioisosteric replacement of the bromo group with CF₃ enhances blood-brain barrier penetration .

Case Study : Ligands synthesized via Buchwald-Hartwig amination showed IC₅₀ values <100 nM in kinase assays .

Q. How do stability and storage conditions impact the reactivity of this compound?

Methodological Answer:

- Light Sensitivity : Degrades via radical pathways under UV exposure; store in amber vials at 0–6°C .

- Moisture Sensitivity : Hydrolysis of the C-Cl bond occurs in humid environments; use desiccants like silica gel .

- Long-Term Stability : NMR and HPLC analysis after 6 months showed <2% degradation when stored under inert gas .

Q. Data Contradictions and Resolution

- Synthetic Yields : Smith et al. (2008) report 75–85% yields for Buchwald-Hartwig amination , while older methods cite 60–70% due to inferior catalysts . Resolution: Optimize ligand-to-palladium ratios (2:1) for higher efficiency.

- Purity Thresholds : Commercial catalogs list >95% purity , but research-grade batches require >97% for kinetic studies .

特性

IUPAC Name |

6-bromo-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRDWUJAJLDABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512472 | |

| Record name | 6-Bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-71-5 | |

| Record name | 6-Bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。